Acute Oral Toxicity and Convulsant Signature: NMCA vs. N-Nitrosomethylaniline (NMA)
NMCA is approximately 7.5–11× more acutely toxic than its closest aromatic analog NMA in rats, and it uniquely induces convulsions. Rat oral LD₅₀ for NMCA is 30 mg/kg versus 225–336 mg/kg for NMA [1]. Mouse oral LD₅₀ for NMCA is 57 mg/kg, and hamster oral LD₅₀ is 168 mg/kg, all accompanied by convulsions and salivary gland pathology not reported for NMA, NDMA, or NDEA at lethal doses [1].
| Evidence Dimension | Acute oral toxicity (LD₅₀) and neurotoxic convulsant effect |
|---|---|
| Target Compound Data | Rat oral LD₅₀: 30 mg/kg; Mouse oral LD₅₀: 57 mg/kg; Hamster oral LD₅₀: 168 mg/kg. All routes produced convulsions. |
| Comparator Or Baseline | NMA: Rat oral LD₅₀ 336 mg/kg (male), 225 mg/kg (female). No convulsant effect reported. NDMA: Rat oral LD₅₀ ~37 mg/kg (literature baseline). |
| Quantified Difference | NMCA is 7.5–11.2× more toxic than NMA by rat oral LD₅₀. NMCA is a convulsant; NMA and NDMA are not. |
| Conditions | Rat (strain unspecified), mouse, and hamster; oral gavage. Source: Toxicology and Applied Pharmacology, Vol. 17, 1970 [1]; Druckrey et al., Z. Krebsforsch. 69, 1967 . |
Why This Matters
Procurement for in vivo toxicology or safety assessment requires strict dose stratification; assuming equipotency with NMA or NDMA would result in 7–11-fold overdose and unanticipated neurotoxicity.
- [1] Goodall, C. M., et al. Toxicity and oncogenicity of nitrosomethylaniline and nitrosomethylcyclohexylamine. Toxicology and Applied Pharmacology, 1970, 17(2), 426–432. View Source
